molecular formula C17H12Na2O4 B3931438 disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate

disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate

Cat. No. B3931438
M. Wt: 326.25 g/mol
InChI Key: HZKZCSGTQAEQHR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate, also known as DPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPC is a cyclopropane derivative that has been shown to exhibit biological activity, making it a promising candidate for use in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate is not yet fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, this compound has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate in lab experiments is its high purity and yield, which makes it easy to obtain and use in experiments. However, this compound is also known to be unstable in certain conditions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate. One area of interest is in the development of new cancer treatments that utilize this compound as a key component. Other potential areas of research include the use of this compound in the treatment of inflammatory diseases, as well as its potential use as a tool in biochemistry and pharmacology research.
In conclusion, this compound (this compound) is a promising chemical compound that has the potential to be used in various fields of scientific research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a potential candidate for use in cancer treatment, while its ability to inhibit enzymes involved in inflammation and oxidative stress makes it a potential candidate for use in the treatment of inflammatory diseases. With further research, this compound could prove to be a valuable tool in the development of new treatments for a variety of diseases.

Scientific Research Applications

Disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in chemotherapy.

properties

IUPAC Name

disodium;3,3-diphenylcyclopropane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4.2Na/c18-15(19)13-14(16(20)21)17(13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;/h1-10,13-14H,(H,18,19)(H,20,21);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKZCSGTQAEQHR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(C2C(=O)[O-])C(=O)[O-])C3=CC=CC=C3.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Na2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate
Reactant of Route 2
disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate
Reactant of Route 3
disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate
Reactant of Route 5
disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate
Reactant of Route 6
disodium 3,3-diphenyl-1,2-cyclopropanedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.